molecular formula C8H8O4S2 B1622643 2-(Thiophen-2-ylthio)succinic acid CAS No. 3807-43-0

2-(Thiophen-2-ylthio)succinic acid

Cat. No. B1622643
CAS RN: 3807-43-0
M. Wt: 232.3 g/mol
InChI Key: XJPYNLPDHCIDDI-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-ylthio)succinic acid” is a compound with the formula C8H8O4S2 . It is a derivative of thiophene, a five-membered ring compound with one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a succinic acid molecule via a sulfur atom . The molecular weight of the compound is 232.28 .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Mechanism of Action

While the specific mechanism of action for “2-(Thiophen-2-ylthio)succinic acid” is not mentioned in the search results, succinic acid, a component of the compound, is known to play a crucial role in the Krebs or citric acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2 .

properties

CAS RN

3807-43-0

Molecular Formula

C8H8O4S2

Molecular Weight

232.3 g/mol

IUPAC Name

2-thiophen-2-ylsulfanylbutanedioic acid

InChI

InChI=1S/C8H8O4S2/c9-6(10)4-5(8(11)12)14-7-2-1-3-13-7/h1-3,5H,4H2,(H,9,10)(H,11,12)

InChI Key

XJPYNLPDHCIDDI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)SC(CC(=O)O)C(=O)O

Canonical SMILES

C1=CSC(=C1)SC(CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of maleic acid (6.38 g, 0.055 mol) in tetrahydrofuran (50 ml) under nitrogen atmosphere was added 2-thiophenethiol (5.0 ml, 0.055 mol) and triethylamine (14.2 g, 0.14 mol). The mixture was stirred at gentle reflux for 16 hours overnight. The solvent was removed in vacuo and the residual oil was poured into 3NHCl (200 ml). The product was extracted into ethyl acetate (125 ml) in three portions, washed with saturated NaCl solution and dried over Na2SO4. The solution was filtered and concentrated in vacuo. This procedure gave the product as a light beige solid, 11.9 g, m.p. 136°-138.5° C. of 95% purity by HPLC. Yield was 93%.
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93%

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